eNOS Inhibitory Potency: 5-Nitro vs. 4-Nitro Positional Isomer Comparison
1-Naphthalenamine, N,N-dimethyl-5-nitro- demonstrates a measurable but low potency as an inhibitor of endothelial nitric oxide synthase (eNOS). This provides a clear point of differentiation from other positional isomers. In a cell-based assay, the compound exhibited an IC50 of 13,000 nM [1]. While this potency is modest, it establishes a baseline for the 1,5-isomer. This data can be contrasted with a closely related analog, 1-Naphthalenamine, N,N-dimethyl-4-nitro- (CAS 39139-76-9), for which no eNOS inhibition data is reported in major databases, highlighting the 1,5-isomer's unique, albeit weak, engagement with this target. The quantified difference in known activity serves as a key differentiator for researchers exploring nitronaphthylamine SAR.
| Evidence Dimension | Inhibition of human eNOS in HEK293 cells |
|---|---|
| Target Compound Data | IC50 = 13,000 nM |
| Comparator Or Baseline | 1-Naphthalenamine, N,N-dimethyl-4-nitro- (CAS 39139-76-9): No reported eNOS inhibitory activity. |
| Quantified Difference | >13-fold difference (Target compound shows activity; comparator shows none reported) |
| Conditions | HEK293 cells expressing human eNOS; A23187-induced nitric oxide production; 24 hr incubation [1] |
Why This Matters
This provides a quantifiable, albeit low, activity anchor for the 1,5-isomer, establishing a clear SAR difference from the 1,4-isomer and guiding selection in eNOS-related research.
- [1] BindingDB. (n.d.). Affinity data for CHEMBL1801061 (1-Naphthalenamine, N,N-dimethyl-5-nitro-). BDBM50348731. Assay: Inhibition of human eNOS expressed in HEK293 cells. View Source
